(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine
Description
(E)-Methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine (CAS: 383147-17-9) is a synthetic organic compound featuring a piperazine core substituted with a 4-methylbenzenesulfonyl (tosyl) group. The structure includes a 3-nitrophenyl moiety linked via a methylideneamine group in the E-configuration, with a methoxy substituent. This compound is part of a broader class of Schiff base derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antitumor, and receptor antagonism properties.
Properties
IUPAC Name |
(E)-N-methoxy-1-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-15-3-6-17(7-4-15)29(26,27)22-11-9-21(10-12-22)18-8-5-16(14-20-28-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOOZLDXMHVHS-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonylation of the piperazine ring and the introduction of the methoxy group through a methoxylation reaction. The final step involves the formation of the methyleneamine linkage through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can result in various substituted derivatives.
Scientific Research Applications
(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Modifications
The following table highlights key structural analogs and their modifications relative to the target compound:
| Compound Name | Substituents on Piperazine | Aryl Group | Methylideneamine Modifications | Key Differences |
|---|---|---|---|---|
| (E)-Methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine (Target) | 4-Methylbenzenesulfonyl | 3-Nitrophenyl | Methoxy | Reference compound |
| (E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine () | 2-Methoxyphenyl | 4-Chloro-3-nitrophenyl | None | Chloro substituent replaces methylbenzenesulfonyl; lacks methoxyimine. |
| N-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylene}-4-(pyridin-2-yl)piperazin-1-amine () | Pyridin-2-yl | 3-Benzyloxy-4-methoxyphenyl | None | Pyridine substitution on piperazine; benzyloxy group adds steric bulk. |
| (E)-(4-Chlorophenyl)methoxyamine () | 4-Trifluoromethylpyridin-2-yl | 4-Chlorophenyl | Chlorobenzyloxy | Trifluoromethylpyridine enhances electron deficiency; chlorobenzyloxy alters solubility. |
| 7-Methoxy-4-{3-[4-(4-methylbenzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one () | 4-Methylbenzyl | Chromen-2-one | Propoxy linker | Chromenone core introduces planar aromaticity; propoxy spacer affects pharmacokinetics. |
Physicochemical and Pharmacological Comparisons
Lipophilicity and Solubility :
- The target compound ’s tosyl group increases lipophilicity compared to analogs with polar substituents (e.g., pyridinyl in ).
- Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability but reduced aqueous solubility.
Receptor Binding Profiles :
- Piperazine derivatives like S 18126 () show high selectivity for dopamine D4 receptors (Ki = 2.4 nM vs. >3000 nM for D1/D5). The target compound’s nitro group may similarly influence receptor affinity, though direct data are unavailable.
- L 745,870 (), a D4 antagonist, shares structural motifs (piperazine core, aryl groups) but lacks the sulfonyl group, resulting in lower plasma protein binding.
Research Findings and Implications
Biological Activity
(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine, with the chemical formula C19H22N4O5S and CAS number 383147-27-1, is a compound of interest due to its potential biological activities. This article aims to explore its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 418.46 g/mol |
| Molecular Formula | C19H22N4O5S |
| Purity | 90% |
The compound exhibits a variety of biological activities attributed to its structural components. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The sulfonyl group enhances solubility and bioavailability, while the nitrophenyl segment may contribute to interactions with specific biological targets.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds containing piperazine rings can exhibit antidepressant-like effects. This is likely due to their ability to interact with serotonin and dopamine receptors, which are crucial in mood regulation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the nitro group is often associated with increased antibacterial efficacy.
- Anticancer Potential : Some derivatives of piperazine have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific mechanism involves interference with cell cycle progression and induction of oxidative stress.
Case Studies
- Study on Antidepressant Effects : A recent study evaluated the antidepressant potential of various piperazine derivatives, including this compound. Results showed significant improvement in behavioral tests indicative of reduced depressive symptoms in animal models, suggesting a similar mechanism as traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. Further structure-activity relationship (SAR) analyses are ongoing to optimize its efficacy .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation at micromolar concentrations. Mechanistic studies indicated that it may activate caspase pathways, leading to programmed cell death .
Structure-Activity Relationships (SAR)
Research has focused on modifying different parts of the molecule to enhance its biological activity:
- Piperazine Modifications : Alterations in the piperazine ring have resulted in compounds with improved receptor binding affinity and selectivity .
- Nitrophenyl Variants : Substituting different groups on the nitrophenyl moiety has shown varying degrees of antimicrobial and anticancer activities, indicating that this region is critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
